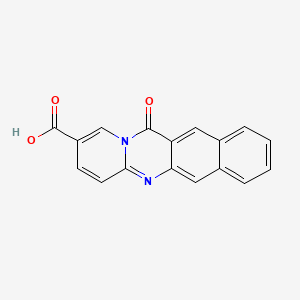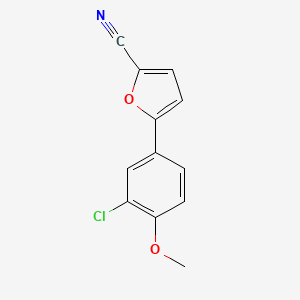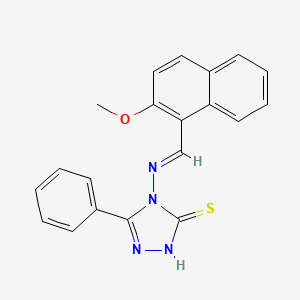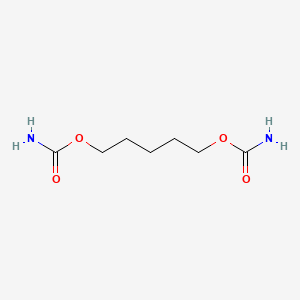
2-(Dimethylamino)ethyl methanesulfonate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Dimethylamino)ethyl methanesulfonate hydrochloride is a chemical compound with the molecular formula C5H14ClNO3S and a molecular weight of 203.689 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)ethyl methanesulfonate hydrochloride typically involves the reaction of 2-(Dimethylamino)ethanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired quality .
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylamino)ethyl methanesulfonate hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the methanesulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids or bases for hydrolysis and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis yields 2-(Dimethylamino)ethanol and methanesulfonic acid, while substitution reactions can yield a variety of products depending on the nucleophile used .
Scientific Research Applications
2-(Dimethylamino)ethyl methanesulfonate hydrochloride is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(Dimethylamino)ethyl methanesulfonate hydrochloride involves its ability to act as an alkylating agent. It can transfer the 2-(Dimethylamino)ethyl group to other molecules, thereby modifying their chemical structure and properties. This modification can affect the molecular targets and pathways involved, leading to various biological and chemical effects .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-(Dimethylamino)ethyl methanesulfonate hydrochloride include:
- 2-(Dimethylamino)ethyl acetate hydrochloride
- 2-(Dimethylamino)ethyl 1-phenylcyclohexylcarbamate hydrochloride
- 2-(Dimethylamino)ethyl 1-hydroxycyclohexanecarboxylate hydrochloride
Uniqueness
What sets this compound apart from these similar compounds is its specific reactivity and the types of reactions it can undergo. Its unique chemical structure allows it to participate in a variety of substitution and hydrolysis reactions, making it a versatile reagent in both research and industrial applications .
Properties
CAS No. |
6116-74-1 |
|---|---|
Molecular Formula |
C5H14ClNO3S |
Molecular Weight |
203.69 g/mol |
IUPAC Name |
2-(dimethylamino)ethyl methanesulfonate;hydrochloride |
InChI |
InChI=1S/C5H13NO3S.ClH/c1-6(2)4-5-9-10(3,7)8;/h4-5H2,1-3H3;1H |
InChI Key |
CRYDUXLWJITARY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCOS(=O)(=O)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-(4-chlorophenoxy)-N'-[(E)-(3,5-dibromo-4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11999643.png)


![N-(2,2,2-trichloro-1-{[(4-methylphenyl)carbamothioyl]amino}ethyl)heptanamide](/img/structure/B11999665.png)


![Spiro[bicyclo[2.2.1]heptane-2,2'-oxirane]](/img/structure/B11999702.png)


